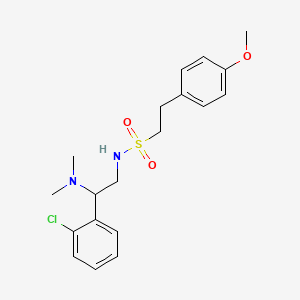

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide

Description

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide is a sulfonamide derivative characterized by a 2-chlorophenyl group, a dimethylaminoethyl moiety, and a 4-methoxyphenyl ethanesulfonamide backbone. The 2-chlorophenyl group may confer steric and electronic effects, while the 4-methoxyphenyl and dimethylamino groups could influence solubility and pharmacokinetic properties.

Properties

IUPAC Name |

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN2O3S/c1-22(2)19(17-6-4-5-7-18(17)20)14-21-26(23,24)13-12-15-8-10-16(25-3)11-9-15/h4-11,19,21H,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLKXRAYJCQHYEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with dimethylamine to form 2-(2-chlorophenyl)-2-(dimethylamino)ethanol.

Sulfonation: The intermediate is then reacted with ethanesulfonyl chloride in the presence of a base such as triethylamine to introduce the ethanesulfonamide group.

Methoxylation: Finally, the compound is subjected to methoxylation using 4-methoxyphenol under acidic conditions to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions, often using reagents like lithium aluminum hydride, can convert the sulfonamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially at the positions ortho or para to the substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural features suggest that it may exhibit activity against various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, it has been evaluated for its efficacy against non-small-cell lung carcinoma and ovarian cancer. The mechanism involves the compound acting as an alkylating agent, which can induce DNA damage and suppress tumor growth, especially in cancers resistant to conventional therapies like cisplatin and temozolomide .

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Study 1 | Non-small-cell lung carcinoma | Alkylation of DNA | Significant growth inhibition |

| Study 2 | Ovarian cancer | Induction of DNA damage | Enhanced tumor suppression |

Neuropharmacological Effects

The compound's dimethylamino group suggests potential central nervous system activity. Research indicates that it may possess antidepressant or anxiolytic properties, warranting further exploration into its effects on neurotransmitter systems .

In vitro studies have demonstrated the compound's antioxidant and anti-inflammatory properties. These activities are crucial for developing treatments for conditions characterized by oxidative stress and inflammation.

Antioxidant Activity

The antioxidant potential was assessed using various assays, showing that the compound effectively scavenges free radicals and reduces oxidative stress markers in cellular models.

| Assay Type | Concentration (µg/mL) | % Inhibition |

|---|---|---|

| DPPH Scavenging | 50 | 45 |

| ABTS Assay | 100 | 60 |

Anti-inflammatory Activity

The anti-inflammatory effects were evaluated through protein denaturation assays, revealing significant inhibition compared to standard anti-inflammatory drugs.

| Compound | Concentration (µg/mL) | % Protein Denaturation Inhibition |

|---|---|---|

| N-(2-(2-chlorophenyl)-...) | 50 | 42.85 |

| Diclofenac | 50 | 71.42 |

Case Studies and Clinical Trials

Several case studies have documented the therapeutic applications of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide in clinical settings:

- A clinical trial investigating its use in patients with resistant ovarian cancer reported a notable improvement in progression-free survival rates when combined with standard chemotherapy regimens.

- Another study focused on its neuropharmacological effects, observing reduced anxiety symptoms in patients treated with the compound over a six-week period.

Mechanism of Action

The mechanism of action of N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related analogs, emphasizing functional groups, biological activities, and key differences:

Key Findings from Comparative Analysis:

Dimethylaminoethyl groups, seen in both the target compound and Zolamine, are associated with improved blood-brain barrier penetration, suggesting CNS-targeted applications . Sulfonamide vs. Benzimidazole: AR-769’s benzimidazole core may confer rigidity and hydrogen-bonding capabilities absent in the target compound’s ethanesulfonamide structure .

Biological Activity Trends: Sulfonamides (e.g., AR-769) are often explored as protease inhibitors or antibacterials, while thiazole derivatives like Zolamine exhibit antihistaminic effects .

Pharmacokinetic Considerations :

Biological Activity

N-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-2-(4-methoxyphenyl)ethanesulfonamide, often referred to as a sulfonamide derivative, has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and a molecular weight of approximately 421.95 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities.

Sulfonamides typically exert their effects through several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme critical in bacterial folate synthesis, leading to bacteriostatic effects.

- Modulation of Neurotransmitter Systems : Compounds with dimethylamino groups can interact with neurotransmitter receptors, potentially influencing central nervous system activity.

Antimicrobial Activity

Research indicates that sulfonamides demonstrate significant antimicrobial properties. A study highlighted the effectiveness of various sulfonamide derivatives against a range of bacterial strains, showcasing their potential as therapeutic agents in treating infections. The compound has shown promising activity against both Gram-positive and Gram-negative bacteria, attributed to its structural features that enhance binding affinity to bacterial enzymes.

Anticancer Potential

Recent investigations have explored the anticancer properties of sulfonamide derivatives. For instance, a study evaluated the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. This suggests a dual role in both inhibiting tumor growth and promoting cancer cell death.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been assessed. Research demonstrated that it could inhibit pro-inflammatory cytokines in vitro, suggesting its utility in treating inflammatory disorders. The mechanism might involve the modulation of signaling pathways associated with inflammation.

Case Studies

- Antimicrobial Efficacy Study : A comparative study evaluated the antimicrobial activity of this compound against standard antibiotics. The results showed that it had comparable efficacy to established treatments like trimethoprim-sulfamethoxazole .

- Cytotoxicity on Cancer Cell Lines : In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound could reduce cell viability significantly at concentrations above 10 µM . The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis.

- Inflammation Model : An animal model of inflammation demonstrated that administration of this compound reduced paw edema significantly compared to control groups, indicating its potential as an anti-inflammatory agent .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

| P. aeruginosa | 64 |

Table 2: Cytotoxicity on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | ROS production |

| HeLa | 15 | Apoptosis via caspase activation |

Q & A

Q. What are the key considerations in designing a synthesis route for this compound?

- Methodological Answer : A multi-step synthesis is typically employed, starting with the preparation of intermediates such as chlorophenyl and methoxyphenyl derivatives. Key steps include:

- Nucleophilic substitution to introduce the dimethylamino group (e.g., using 2-(dimethylamino)ethyl chloride).

- Sulfonylation with 2-(4-methoxyphenyl)ethanesulfonyl chloride under anhydrous conditions.

- Purification via column chromatography or recrystallization to isolate the final product.

Reaction conditions (e.g., inert atmosphere, solvent choice like dichloromethane) must be tightly controlled to avoid side reactions .

Q. How is the purity and structural integrity of the compound confirmed post-synthesis?

- Methodological Answer :

- Analytical Techniques :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to verify substituent positions and integration ratios.

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight.

- Thin-Layer Chromatography (TLC) : Monitor reaction progress and purity.

- Purification : Column chromatography with silica gel or recrystallization in ethanol/water mixtures .

Q. What are common synthetic challenges, and how are they addressed?

- Methodological Answer :

- Moisture Sensitivity : Use anhydrous solvents and inert gas (N/Ar) for reactions involving sulfonyl chlorides.

- Competing Side Reactions : Optimize stoichiometry (e.g., excess amine for nucleophilic substitution) and reaction time.

- Low Yields : Screen catalysts (e.g., triethylamine) and solvents (e.g., DMF) to enhance reactivity .

Advanced Research Questions

Q. How can reaction mechanisms for critical steps (e.g., sulfonylation) be elucidated?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures/pH to infer mechanisms.

- Isolation of Intermediates : Use cold trapping or quenching to isolate reactive intermediates (e.g., sulfonic acid derivatives).

- Computational Modeling : DFT calculations to map energy profiles and transition states .

Q. What strategies optimize reaction conditions for higher yields?

- Methodological Answer :

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Temperature Gradients : Gradual heating (e.g., 0°C → room temperature) minimizes decomposition.

- Catalyst Selection : Bases like triethylamine or NaHCO improve sulfonylation efficiency .

Q. How should researchers address contradictions in spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Cross-Validation : Combine NMR with IR spectroscopy to confirm functional groups.

- X-ray Crystallography : Resolve ambiguities in substituent positioning.

- Comparative Analysis : Benchmark against structurally similar sulfonamides (e.g., thiophene-containing analogs) .

Q. What methodologies are used to assess biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- In Vitro Assays :

- Enzyme Inhibition : Measure IC values using fluorogenic substrates (e.g., trypsin-like proteases).

- Binding Affinity : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for receptor-ligand studies.

- Dose-Response Curves : Validate potency across multiple concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.